molecular formula C3H4O2 B12054849 2-oxo(1,2,3-13C3)propanal

2-oxo(1,2,3-13C3)propanal

Cat. No.: B12054849
M. Wt: 75.041 g/mol
InChI Key: AIJULSRZWUXGPQ-VMIGTVKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-oxo(1,2,3-13C3)propanal can be synthesized through various methods. One common method involves the oxidative cleavage of 1,2-propanediol using oxidizing agents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of alkenes. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a transition metal catalyst, such as cobalt or rhodium . The reaction is carried out under high pressure and temperature to achieve high yields of the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions: 2-oxo(1,2,3-13C3)propanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyruvic acid.

    Reduction: It can be reduced to form 1,2-propanediol.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.

Major Products:

    Oxidation: Pyruvic acid.

    Reduction: 1,2-propanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-oxo(1,2,3-13C3)propanal involves its reactivity with nucleophiles, such as amino groups in proteins and nucleic acids. This reactivity leads to the formation of advanced glycation end-products (AGEs), which can alter the structure and function of biomolecules . The compound’s ability to form cross-links with proteins and nucleic acids is a key factor in its biological effects.

Comparison with Similar Compounds

    Pyruvic acid: The keto acid form of 2-oxo(1,2,3-13C3)propanal.

    1,2-propanediol: The reduced form of this compound.

    Acetone: A simple ketone with a similar structure but lacking the aldehyde group.

Uniqueness: this compound is unique due to its dual functionality as both an aldehyde and a ketone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C3H4O2

Molecular Weight

75.041 g/mol

IUPAC Name

2-oxo(1,2,3-13C3)propanal

InChI

InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3/i1+1,2+1,3+1

InChI Key

AIJULSRZWUXGPQ-VMIGTVKRSA-N

Isomeric SMILES

[13CH3][13C](=O)[13CH]=O

Canonical SMILES

CC(=O)C=O

Origin of Product

United States

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